molecular formula C27H25NO4 B2712019 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2138398-65-7

8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2712019
CAS No.: 2138398-65-7
M. Wt: 427.5
InChI Key: OBDHLBINWJWYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydronaphthalene core substituted with a carboxylic acid group at position 2 and an Fmoc-protected aminomethyl group at position 6. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis to protect amines during solid-phase synthesis . The tetrahydronaphthalene moiety is structurally analogous to retinoid derivatives, which are known for receptor-binding activity .

Properties

IUPAC Name

8-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)18-13-12-17-6-5-7-19(24(17)14-18)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-4,8-14,19,25H,5-7,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDHLBINWJWYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 946716-21-8) is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H23NO4C_{29}H_{23}NO_{4}, with a molecular weight of approximately 449.50 g/mol. The structure incorporates a fluorenyl group and a tetrahydronaphthalene moiety, which are known to influence biological activity through various interactions with biological targets.

Antimicrobial Activity

Preliminary studies have indicated that compounds containing the fluorenyl moiety often exhibit antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various strains of bacteria and fungi. Research has demonstrated that these compounds can inhibit the growth of pathogenic microorganisms by disrupting their cellular functions.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been observed that similar derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that the compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter signaling pathways associated with inflammation and microbial resistance.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of fluorenyl derivatives, it was found that certain compounds demonstrated significant activity against Mycobacterium tuberculosis. The mechanism was attributed to inhibition of key enzymes involved in fatty acid biosynthesis (InhA), which is critical for mycobacterial survival .

Case Study 2: Anti-inflammatory Activity

Research involving related compounds revealed that they could effectively reduce inflammation in animal models by downregulating the expression of inflammatory mediators. This indicates a potential therapeutic application for treating conditions like arthritis or chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntimicrobialEffective against bacteria/fungiInhibition of cell wall synthesis ,
Anti-inflammatoryReduces inflammationInhibition of COX and cytokines
Enzyme InhibitionTargets metabolic enzymesCompetitive inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc-Protected Amines

  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid (Similarity: 0.81, CAS 882847-32-7): This compound shares the Fmoc-amine motif but replaces the tetrahydronaphthalene core with an ethoxy-linked acetic acid chain. The shorter backbone reduces lipophilicity (predicted logP ~2.8 vs. ~3.5 for the target compound) and may enhance aqueous solubility .
  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (Similarity: 1.00, CAS 849928-23-0):
    A cyclic azetidine derivative with a rigid backbone. The constrained structure may improve metabolic stability compared to the flexible tetrahydronaphthalene core of the target compound .

Tetrahydronaphthalene-Based Retinoids

  • 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (LGD1069): A retinoid X receptor (RXR)-selective agonist with a tetrahydronaphthalene-carboxylic acid backbone. Unlike the target compound, LGD1069 lacks the Fmoc group but includes methyl substituents that enhance receptor binding (IC50: 10 nM). The Fmoc group in the target compound may sterically hinder receptor interactions unless cleaved .

Carboxylic Acid Derivatives with Bioactive Scaffolds

  • 9-Oxo-9H-xanthene-2-carboxylic acid analogues :
    Carboxyxanthones exhibit antiallergic and anticancer activities. While their fused aromatic system differs from tetrahydronaphthalene, both classes rely on carboxylic acid groups for target binding (e.g., hydrogen bonding with kinases) .

Key Structural and Functional Differences

Feature Target Compound LGD1069 (Retinoid) Fmoc-Azetidine
Core Structure Tetrahydronaphthalene Tetrahydronaphthalene Azetidine
Substituents Fmoc-aminomethyl, carboxylic acid Methyl groups, ethenyl benzoic acid Fmoc, cyclic amine, carboxylic acid
logP (Predicted) ~3.5 5.2 ~2.0
Bioactivity Likely inert (Fmoc as protecting group) RXR agonist (IC50: 10 nM) Peptide synthesis intermediate
Synthetic Utility Building block for SPPS or prodrugs Direct therapeutic agent Conformationally restricted linker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.